molecular formula C6H4BBrCl2O2 B3049607 4-Bromo-3,5-dichlorophenyl boronic acid CAS No. 2121511-62-2

4-Bromo-3,5-dichlorophenyl boronic acid

Cat. No.: B3049607
CAS No.: 2121511-62-2
M. Wt: 269.71
InChI Key: FIIAWVYUPICPON-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dichlorophenyl boronic acid: is an organoboron compound with the molecular formula C6H4BBrCl2O2. It is a derivative of phenyl boronic acid, where the phenyl ring is substituted with bromine and chlorine atoms at the 4, 3, and 5 positions, respectively. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-3,5-dichlorophenyl boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of carbon-carbon bond formation. It plays a crucial role in the Suzuki-Miyaura cross-coupling reaction, which is a key method for creating carbon-carbon bonds . The compound’s boron moiety can be converted into a broad range of functional groups, enabling various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

Organoboron compounds like this one are generally known for their stability, ready preparation, and environmentally benign nature . These properties contribute to their broad application in reactions like the Suzuki-Miyaura coupling .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Suzuki-Miyaura coupling reaction in which it participates is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be influenced by air and moisture . The compound is usually bench stable, easy to purify, and often even commercially available .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dichlorophenyl boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-3,5-dichlorobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-efficiency catalysts, continuous flow reactors, and automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dichlorophenyl boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: 4-Bromo-3,5-dichlorophenyl boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and natural products .

Biology and Medicine: In biological research, boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of sensors and probes for detecting carbohydrates and other biomolecules. This compound can be used in the development of such sensors .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its role in forming stable carbon-carbon bonds makes it a valuable building block in material science .

Comparison with Similar Compounds

  • 3,5-Dichlorophenyl boronic acid
  • 4-Bromo-3-chlorophenyl boronic acid
  • 2,4-Dichlorophenyl boronic acid
  • 3,5-Dibromophenyl boronic acid

Comparison: 4-Bromo-3,5-dichlorophenyl boronic acid is unique due to its specific substitution pattern, which influences its reactivity and selectivity in chemical reactions. Compared to 3,5-dichlorophenyl boronic acid, the presence of the bromine atom at the 4-position can enhance its reactivity in cross-coupling reactions. Similarly, the dichloro substitution pattern distinguishes it from 4-bromo-3-chlorophenyl boronic acid, affecting its electronic properties and reactivity .

Properties

IUPAC Name

(4-bromo-3,5-dichlorophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrCl2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIAWVYUPICPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)Br)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101255065
Record name Boronic acid, B-(4-bromo-3,5-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121511-62-2
Record name Boronic acid, B-(4-bromo-3,5-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(4-bromo-3,5-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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